molecular formula C12H15BrO B3314887 2-Bromo-4-(4-ethoxyphenyl)-1-butene CAS No. 951889-96-6

2-Bromo-4-(4-ethoxyphenyl)-1-butene

Cat. No.: B3314887
CAS No.: 951889-96-6
M. Wt: 255.15 g/mol
InChI Key: NRWFOVDGLHUIGU-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-ethoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-ethoxyphenyl)-1-butene typically involves the bromination of 4-(4-ethoxyphenyl)-1-butene. One common method is the addition of bromine (Br2) to the double bond of 4-(4-ethoxyphenyl)-1-butene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-ethoxyphenyl)-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ethoxyphenyl group can be oxidized under strong oxidizing conditions to form corresponding phenolic compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of 4-(4-ethoxyphenyl)-1-butanol or 4-(4-ethoxyphenyl)-1-butylamine.

    Elimination: Formation of 4-(4-ethoxyphenyl)-1,3-butadiene.

    Oxidation: Formation of 4-(4-hydroxyphenyl)-1-butene.

Scientific Research Applications

2-Bromo-4-(4-ethoxyphenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-ethoxyphenyl)-1-butene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. The ethoxyphenyl group can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4-methoxyphenyl)-1-butene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-4-(4-hydroxyphenyl)-1-butene: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-Bromo-4-(4-ethoxyphenyl)-1-butene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can also affect the compound’s interactions in biological systems, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWFOVDGLHUIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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